molecular formula C10H12N2O2 B11793706 3-(3-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid

3-(3-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid

Cat. No.: B11793706
M. Wt: 192.21 g/mol
InChI Key: OABJKNUEQYJONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with propiolic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid has unique structural features that contribute to its distinct chemical and biological properties. Its propiolic acid moiety allows for a wide range of chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-(3-methyl-1-propylpyrazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C10H12N2O2/c1-3-6-12-7-9(8(2)11-12)4-5-10(13)14/h7H,3,6H2,1-2H3,(H,13,14)

InChI Key

OABJKNUEQYJONC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)C#CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.